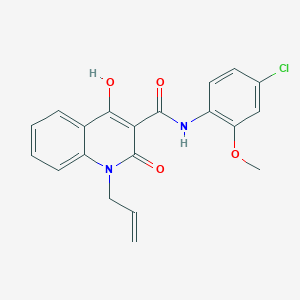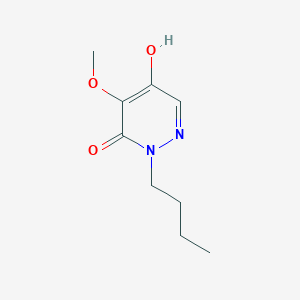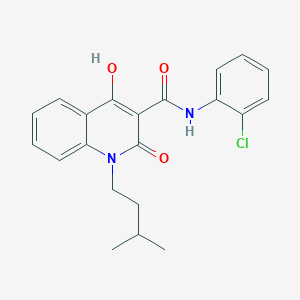
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide, also known as AT-101, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide functions as a pan-Bcl-2 inhibitor, meaning that it targets a family of proteins that regulate apoptosis. Bcl-2 proteins are overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide binds to these proteins, disrupting their function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been shown to have other biochemical and physiological effects. This compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has several advantages for use in lab experiments. This compound is commercially available and has been extensively studied, making it a reliable tool for researchers. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to be effective in inducing apoptosis in cancer cells, making it a useful compound for studying the mechanisms of cell death. However, there are some limitations to the use of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in lab experiments. This compound is not selective for cancer cells and can induce apoptosis in normal cells as well. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide also has a short half-life in vivo, meaning that it may not be effective in treating cancers in animal models.
Direcciones Futuras
There are several future directions for research on 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide. One area of interest is the development of more selective Bcl-2 inhibitors that can target specific Bcl-2 proteins. This could potentially reduce the side effects of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and make it a more effective cancer treatment. Another area of interest is the investigation of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies on the pharmacokinetics of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and its efficacy in animal models of cancer.
Métodos De Síntesis
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide involves the reaction of 4-hydroxycoumarin and 2-aminothiazole in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form. The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide can induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxychromen-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S.BrH/c13-12-14-7(5-18-12)9-10(15)6-3-1-2-4-8(6)17-11(9)16;/h1-5,15H,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMFMAOYTXHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CSC(=N3)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-thiazol-4-yl)-4-hydroxychromen-2-one hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)




![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)